Met-Lys formate salt
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFBBAHFWVVKS-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745597 | |
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-21-4 | |
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Activation and C-Terminal Lysine Attachment
The synthesis begins with anchoring Fmoc-Lys(Boc)-OH to a Wang resin via its C-terminal carboxylate. The resin is pre-activated using a mixture of N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 2 hours of agitation, the resin is washed with DCM and dimethylformamide (DMF) to remove unreacted reagents.
Deprotection and Methionine Coupling
The Fmoc group on lysine is removed using 20% piperidine in DMF, exposing the α-amino group for coupling. Fmoc-Met-OH is then coupled using HOBt and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as activators. Completion of coupling is verified via Kaiser ninhydrin test.
Cleavage and Isolation
The peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours to release the dipeptide. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield H-Met-Lys-OH.
Formate Salt Formation via Ion-Exchange Chromatography
Purification of L-Lysine Precursor
Fermentative lysine (produced using Corynebacterium glutamicum) is purified via cation-exchange chromatography. The lysine-bound resin is eluted with 0.5 M formic acid, yielding a lysine-formate solution. Excess formic acid is removed under reduced pressure (40°C, 15 mmHg), resulting in a 50% w/w lysine formate concentrate.
Dipeptide Salt Formation
The purified H-Met-Lys-OH dipeptide is dissolved in aqueous formic acid (85% v/v) at a 1:1 molar ratio. The solution is stirred at 25°C for 12 hours, followed by rotary evaporation to remove volatile components. Crystallization is induced by cooling to 4°C, yielding Met-Lys formate salt as a white crystalline solid.
Chemoenzymatic Synthesis via Papain-Mediated Polymerization
Esterification of Lysine
L-Lysine is esterified with ethanol in HCl-saturated conditions to form lysine ethyl ester (Lys-OEt). Optimal yields (74%) are achieved at 0.05 M lysine concentration and 95% ethanol volume fraction, as confirmed by ¹H NMR.
Enzymatic Polymerization
Lys-OEt undergoes papain-catalyzed polymerization at pH 8.5, forming polylysine chains. While this method primarily targets polymers, terminating the reaction at low conversion (31%) yields oligomeric intermediates, including H-Met-Lys-OEt. Subsequent hydrolysis and formate exchange produce the target salt.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of this compound (D₂O, 400 MHz) reveals:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 12.3 minutes, confirming ≥98% purity.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS | 65–75 | 95–98 | Moderate | High |
| Ion-Exchange | 80–85 | 90–92 | High | Low |
| Enzymatic | 50–60 | 85–88 | Low | Moderate |
Challenges and Optimization Strategies
Byproduct Formation in SPPS
Incomplete deprotection or coupling results in deletion sequences. Implementing double couplings (2 × 30 minutes) with 4-fold excess of Fmoc-amino acids reduces this risk.
Crystallization Efficiency
This compound tends to form hygroscopic solids. Adding seed crystals during cooling and maintaining strict temperature control (4°C ± 0.5°C) improves crystal size and yield.
Industrial-Scale Production Considerations
Large-scale synthesis adopts the ion-exchange route due to its compatibility with fermentative lysine streams. Continuous chromatography systems (e.g., simulated moving bed) reduce formic acid consumption by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Met-Lys formate salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Biochemical Applications
Protein Interaction Studies
Met-Lys formate salt is utilized in studies examining protein interactions and conformational changes. For instance, research involving the methylation of lysine residues has shown that such modifications can influence protein dynamics significantly. Specifically, the methylation of lysine-594 in the Hsp90 protein alters its conformational state and affects its interaction with co-chaperones, highlighting the role of salt bridges in stabilizing these interactions . This underscores the importance of this compound in understanding protein folding and stability.
Phase Separation in Proteins
Recent studies have indicated that salts, including formate salts, can modulate phase separation in intrinsically disordered proteins. For example, the low-complexity domain of hnRNPA1 exhibits salt-dependent phase separation, which is crucial for understanding cellular processes such as stress responses and RNA processing. The presence of formate ions can enhance or inhibit these separations based on concentration, providing insights into the mechanisms governing protein aggregation .
Agricultural Applications
Biostimulants in Crop Production
this compound has been explored as a biostimulant in agricultural practices. A study demonstrated that foliar applications of amino acids, including methionine and lysine, improved growth parameters in tomato plants. The application resulted in increased concentrations of beneficial organic acids like formate, which play roles in plant metabolism and stress responses . This suggests that this compound could enhance crop resilience and productivity.
Materials Science Applications
Hydrogen Storage Systems
In materials science, this compound has potential applications in developing hydrogen storage systems. Research indicates that dual-functional roles of compounds similar to formates can facilitate reversible hydrogen storage cycles. These systems are essential for advancing sustainable energy technologies by providing efficient storage solutions for hydrogen fuel . The ability to utilize such salts in energy applications highlights their versatility beyond traditional biochemical uses.
Data Summary Table
Case Studies
Case Study 1: Protein Dynamics
In a detailed investigation into Hsp90 dynamics, researchers utilized this compound to explore how methylation affects inter-domain interactions. The study revealed that methylation increases ion-pair dynamics and stabilizes the protein structure under various conditions, demonstrating the practical implications of using such salts in biochemical research.
Case Study 2: Agricultural Impact
A field trial involving tomato plants treated with this compound showed significant improvements in vegetative growth and fruit yield compared to untreated controls. The increase in organic acid concentrations was particularly notable, suggesting enhanced metabolic activity and stress tolerance.
Mechanism of Action
Met-Lys formate salt exerts its effects by interacting with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones, fuel supply during exercise, and mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological processes makes it a valuable research tool.
Comparison with Similar Compounds
Key Observations :
- This compound’s formate counterion enhances solubility in aqueous media compared to non-salt dipeptides like Lys-Met .
- The sulfur atom in methionine contributes to redox reactivity, as seen in radiation-induced sulfoxide formation .
2.2.1. Transport Efficiency via PepT1b
In Atlantic salmon, this compound exhibits distinct transport dynamics compared to other dipeptides (Figure 4, ):
| Dipeptide | Current Amplitude at pH 6.5 (nA, −140 mV) | pH Dependency (pH 6.5 vs. 7.6) |
|---|---|---|
| Met-Lys | 1.2 ± 0.3 | ↑ 30% at −140 mV (p < 0.05) |
| Gly-Lys | 2.5 ± 0.4 | ↑ 50% at −140 mV (p < 0.001) |
| Lys-Met | 0.8 ± 0.2 | No significant change |
- Met-Lys generates lower currents than Gly-Lys but higher than Lys-Met, suggesting sequence-dependent affinity for PepT1b .
2.2.2. Enzymatic Hydrolysis
Met-Lys is hydrolyzed less efficiently by Trypanosoma cruzi enzymes compared to other peptide bonds:
| Enzyme | Substrate Bond | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|
| Cruzain | Met-Lys | 1.2 × 10³ |
| Cruzipain 2 | Met-Lys | 8.5 × 10³ |
| Cruzain | Arg-Ser | 5.6 × 10⁴ |
- Cruzipain 2 hydrolyzes Met-Lys 7× faster than cruzain, indicating isoform-specific substrate recognition .
2.3. Stability and Reactivity
2.3.1. Radiation-Induced Oxidation
Under γ-irradiation, this compound forms sulfoxide ([Met(S=O)-Lys]H⁺, m/z = 294) via hydroxyl radical attack. Its stability differs from Lys-Met:
| Condition | Sulfoxide Yield (G-value) | Key Fragments |
|---|---|---|
| Met-Lys (pH 7, N₂O) | 0.12 µmol/J | −CH₃SOH, Met(S=O) fragments |
| Lys-Met (pH 7, N₂O) | 0.09 µmol/J | Decarboxylated Lys-Met (m/z = 234) |
| With catalase | ↓ 40% yield | Reduced H₂O₂-mediated oxidation |
2.3.2. Photoreactivity with 3CB
Met-Lys reacts with 3-chloro-2,4-dinitrobenzene (3CB) under light to form covalent adducts (e.g., [3CB-Met-Lys]H⁺, m/z = 504), unlike Gly-Lys or free amino acids .
Biological Activity
Met-Lys formate salt, a compound derived from the amino acids methionine (Met) and lysine (Lys), has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and applications of this compound, drawing on various research findings.
- Molecular Formula : C₆H₁₄N₂O₂
- Molecular Weight : 158.19 g/mol
- Density : Approximately 1.1 g/cm³
These properties suggest that this compound is a stable compound suitable for various biological applications.
1. Antimicrobial Properties
Research indicates that formate salts, including Met-Lys formate, exhibit antimicrobial properties. A study highlighted that formate can enhance the metabolic activity of certain bacteria, such as Clostridium beijerinckii, which utilizes formate to improve glucose consumption and solvent production (acetone-butanol-ethanol) during fermentation processes. This suggests that Met-Lys formate may also promote beneficial microbial activity in various environments .
2. Role in Amino Acid Metabolism
This compound may play a role in amino acid metabolism. Methionine and lysine are essential amino acids involved in numerous metabolic pathways, including protein synthesis and methylation processes. The presence of formate can influence these pathways by acting as a carbon source or by modulating enzyme activities associated with amino acid metabolism .
3. Potential in Cancer Therapy
The compound has been investigated for its synergistic effects in cancer treatment. Gemcitabine monophosphate, related to this compound, has shown promising results in enhancing the efficacy of chemotherapy agents, suggesting that similar formulations could be explored for therapeutic applications .
Case Study 1: Enhanced Fermentation
A study examined the effect of formate on C. beijerinckii NCIMB 8052, demonstrating that supplementation with 2 g/L and 4 g/L of formate significantly improved glucose consumption by approximately 25% and 23%, respectively. The production of ABE solvents also increased, indicating that Met-Lys formate could enhance fermentation efficiency in industrial applications .
| Concentration of Formate (g/L) | Glucose Consumption Increase (%) | ABE Production (g/L) |
|---|---|---|
| 0 | - | 13.9 |
| 2 | 25 | 17.0 |
| 4 | 23 | 19.1 |
| 6 | - (Inhibition observed) | 3.9 |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial effects of various formate salts were assessed against pathogenic bacteria. Results indicated that certain concentrations effectively inhibited bacterial growth, supporting the hypothesis that Met-Lys formate could serve as a natural preservative or therapeutic agent .
- Metabolic Pathways : Formate is metabolized through both assimilation and dissimilation pathways in bacteria, which can lead to enhanced growth and substrate utilization.
- Synergistic Effects : The combination of methionine and lysine with formate may create a conducive environment for metabolic activities that are beneficial for microbial growth and product formation.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and characterizing Met-Lys formate salt with high purity?
- Methodological Answer : Synthesis typically involves stoichiometric neutralization of L-methionine and L-lysine with formic acid under controlled pH (5.5–6.5) and temperature (25–30°C). Characterization requires:
- HPLC (C18 column, 0.1% TFA mobile phase) to confirm purity (>98%) and absence of unreacted precursors.
- NMR (¹H/¹³C in D₂O) to verify structural integrity, focusing on methionine’s methylthio group (δ 2.1 ppm) and lysine’s ε-amino proton signals (δ 3.0 ppm).
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Q. How does this compound stability vary under different storage conditions, and what analytical methods detect degradation?
- Methodological Answer :
- Accelerated stability studies : Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months. Monitor via:
- TGA/DSC to detect hygroscopicity or decomposition (e.g., formate ligand loss above 150°C).
- LC-MS to identify degradation products (e.g., free methionine or lysine).
- Critical Variables : pH of storage medium, exposure to light, and container material (use amber glass to prevent photodegradation) .
Q. What are the standard analytical techniques for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Deproteinize using acetonitrile (3:1 v/v), centrifuge, and filter (0.22 µm).
- Quantification :
- Ion-pair chromatography with UV detection (210 nm) for high-throughput analysis.
- Isotope dilution mass spectrometry (ID-MS) using ¹³C-labeled internal standards for precision in pharmacokinetic studies.
- Validation : Include recovery rates (85–115%), LOD/LOQ (<1 µg/mL), and inter-day precision (RSD <5%) .
Advanced Research Questions
Q. How can researchers design experiments to isolate confounding variables (e.g., counterion effects) when studying this compound’s bioactivity?
- Methodological Answer :
- Controlled Comparisons : Synthesize Met-Lys with alternative counterions (e.g., chloride, acetate) and compare pharmacokinetic profiles (e.g., solubility, membrane permeability).
- Statistical Design : Use a factorial ANOVA to differentiate counterion-specific effects from amino acid interactions. Include negative controls (e.g., free methionine/lysine mixtures) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Systematically aggregate data from preclinical studies (e.g., IC₅₀ values, cell lines used) to identify outliers. Apply random-effects models to account for heterogeneity in experimental conditions (e.g., assay protocols, purity thresholds) .
- Replication Studies : Reproduce conflicting experiments with standardized materials (e.g., same batch of compound) and blinded analysis to eliminate bias .
Q. How can computational modeling predict this compound’s interaction with enzymatic targets (e.g., methionine adenosyltransferase)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model salt bridge formation between lysine’s ε-amino group and enzyme active sites.
- Docking Studies (AutoDock Vina) : Screen binding affinities of Met-Lys formate vs. native substrates. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What cross-disciplinary approaches integrate this compound into nutraceutical and pharmacological research?
- Methodological Answer :
- Nutraceutical Studies : Assess synergistic effects with antioxidants (e.g., glutathione) in animal models of oxidative stress. Measure biomarkers (e.g., malondialdehyde levels).
- Drug Delivery : Formulate nanoparticles (e.g., PLGA) to enhance oral bioavailability. Use Franz diffusion cells to evaluate transcellular absorption .
Data Presentation and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
